Dabcyl acid

Description

The exact mass of the compound 4-Dimethylamino-4'-carboxylazobenzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 19.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36265. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(4-6-12)15(19)20/h3-10H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKQPPQRFNHPRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862438 | |

| Record name | 4-{[4-(Dimethylamino)phenyl]diazenyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679509 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6268-49-1 | |

| Record name | 4-(4-Dimethylaminophenylazo)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006268491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6268-49-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-{[4-(Dimethylamino)phenyl]diazenyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Dimethylaminoazobenzene-4'-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dabcyl Acid: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the chemical properties, synthesis, and application of Dabcyl acid as a versatile quencher in fluorescence resonance energy transfer (FRET)-based assays for researchers, scientists, and drug development professionals.

Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid) is a non-fluorescent chromophore widely employed as a quencher in the design of fluorogenic probes for a variety of biological applications. Its ability to efficiently absorb the energy from a donor fluorophore without emitting light, a process known as Förster Resonance Energy Transfer (FRET), makes it an invaluable tool for studying enzymatic activity, nucleic acid hybridization, and molecular interactions. This guide provides a detailed overview of this compound's chemical structure, properties, and its practical application in experimental settings.

Core Properties and Chemical Structure

This compound is an azo dye characterized by a benzoic acid functional group, which allows for its conjugation to other molecules, and a dimethylamino-azobenzene chromophore responsible for its quenching properties.

Chemical Structure:

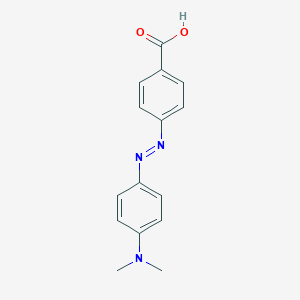

Caption: Chemical structure of this compound.

The key physical and chemical properties of this compound are summarized in the tables below, providing essential data for its use in experimental design.

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6268-49-1 | N/A |

| Molecular Formula | C₁₅H₁₅N₃O₂ | N/A |

| Molecular Weight | 269.30 g/mol | N/A |

| Appearance | Yellow to orange powder | N/A |

| Solubility | Soluble in DMSO and DMF | N/A |

Spectroscopic Properties of this compound

| Property | Value | Reference |

| Maximum Absorbance (λmax) | ~453 nm | [1] |

| Molar Extinction Coefficient (ε) | ~32,000 M⁻¹cm⁻¹ at 453 nm | [1] |

| Fluorescence | Non-fluorescent | [2] |

Mechanism of Action in FRET-Based Assays

This compound functions as a "dark quencher" in FRET-based probes. The process relies on the non-radiative transfer of energy from an excited donor fluorophore to the Dabcyl quencher when they are in close proximity (typically 10-100 Å). The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor.

In a typical FRET probe, a fluorophore (e.g., EDANS) and Dabcyl are conjugated to the same molecule (e.g., a peptide or oligonucleotide) on opposite sides of a cleavage or hybridization site. In the intact probe, the fluorescence of the donor is quenched by Dabcyl. Upon enzymatic cleavage or conformational change that separates the fluorophore and quencher, the FRET process is disrupted, leading to an increase in the donor's fluorescence emission.

Caption: FRET-based quenching mechanism of this compound.

Compatible Fluorophores

The broad absorption spectrum of this compound allows it to quench the fluorescence of a wide range of donor fluorophores. The selection of an appropriate FRET pair is critical for the sensitivity of the assay and depends on the spectral overlap between the donor's emission and the quencher's absorption.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) |

| EDANS | ~340 | ~490 |

| FAM | ~495 | ~520 |

| TET | ~521 | ~536 |

| HEX | ~535 | ~556 |

| Cy3 | ~550 | ~570 |

Experimental Protocols

Synthesis of a Dabcyl-Labeled Peptide using Dabcyl-Succinimidyl Ester

This protocol describes the labeling of a peptide with a free amine group (e.g., the N-terminus or a lysine side chain) with Dabcyl-succinimidyl ester (Dabcyl-SE).

Materials:

-

Peptide with a free primary amine

-

Dabcyl-succinimidyl ester (Dabcyl-SE)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification

Procedure:

-

Peptide Dissolution: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Dabcyl-SE Solution Preparation: Immediately before use, dissolve Dabcyl-SE in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction: Add a 5-10 fold molar excess of the Dabcyl-SE solution to the peptide solution. Add a small amount of DIPEA or TEA to maintain a basic pH (8.0-9.0).

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours in the dark.

-

Quenching (Optional): The reaction can be quenched by adding a small amount of an amine-containing buffer, such as Tris-HCl.

-

Purification: Purify the Dabcyl-labeled peptide from unreacted Dabcyl-SE and unlabeled peptide using RP-HPLC. Monitor the elution profile at the absorbance maximum of the peptide and Dabcyl (~453 nm).

-

Verification: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

FRET-Based Protease Assay Protocol

This protocol provides a general framework for measuring protease activity using a Dabcyl-labeled FRET peptide substrate.

Materials:

-

Dabcyl-FRET peptide substrate (e.g., EDANS-peptide-Dabcyl)

-

Purified protease

-

Assay buffer (optimized for the specific protease)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute the lyophilized Dabcyl-FRET peptide substrate in DMSO to create a stock solution (e.g., 1-10 mM).

-

Prepare a working solution of the peptide substrate by diluting the stock solution in the assay buffer to the desired final concentration (typically in the low micromolar range).

-

Prepare serial dilutions of the protease in the assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the assay buffer to each well.

-

Add the protease dilutions to the respective wells.

-

Include control wells:

-

No-enzyme control: Wells with only the substrate and assay buffer.

-

Buffer control: Wells with only the assay buffer.

-

Inhibitor control (optional): Pre-incubate the enzyme with a known inhibitor before adding the substrate.

-

-

-

Reaction Initiation: Add the Dabcyl-FRET peptide substrate working solution to all wells to start the reaction.

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader.

-

Set the excitation and emission wavelengths appropriate for the fluorophore (e.g., ~340 nm excitation and ~490 nm emission for EDANS).

-

Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control) from all readings.

-

Plot the fluorescence intensity versus time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve. The V₀ is directly proportional to the protease activity.

-

Caption: Experimental workflow for a FRET-based protease assay.

Conclusion

This compound remains a cornerstone in the development of FRET-based probes for a multitude of research and drug discovery applications. Its robust quenching efficiency, well-characterized spectroscopic properties, and versatility in conjugation chemistry make it an ideal choice for the design of sensitive and reliable assays. This guide provides the foundational knowledge and practical protocols to empower researchers in leveraging the full potential of this compound in their scientific endeavors.

References

An In-depth Technical Guide to the Photophysical Properties of Dabcyl Acid Quencher

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid) is a non-fluorescent chromophore, or "dark quencher," widely employed in the design of fluorescent probes for biological and drug discovery research.[1][2] Its ability to efficiently quench the fluorescence of a nearby donor fluorophore through Förster Resonance Energy Transfer (FRET) makes it an invaluable tool for developing assays to monitor molecular interactions, enzymatic activity, and nucleic acid hybridization.[3][4] This technical guide provides a comprehensive overview of the core photophysical properties of Dabcyl acid, detailed experimental protocols for their characterization, and visualizations of key processes and workflows.

Core Photophysical Properties

This compound functions as an acceptor molecule in FRET pairs, absorbing the excitation energy from a donor fluorophore and dissipating it primarily as heat rather than emitting light.[5] This characteristic is essential for assays where a low background signal is critical for achieving high sensitivity. The efficiency of this quenching is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance between the two molecules.[6][7]

Quantitative Photophysical Data

The key photophysical parameters of this compound are summarized in the table below. It is important to note that as a dark quencher, its fluorescence quantum yield and lifetime are exceptionally low and often not reported as specific values.

| Property | Value | References |

| Absorption Maximum (λmax) | 453 - 472 nm | [7][8] |

| Molar Extinction Coefficient (ε) | ~32,000 M⁻¹cm⁻¹ at λmax | [9] |

| Fluorescence Emission Maximum | Non-fluorescent ("dark quencher") | [2][3] |

| Fluorescence Quantum Yield (ΦF) | Extremely low (effectively zero) | [5] |

| Fluorescence Lifetime (τF) | Very short (not typically measured) | [1] |

Quenching Mechanism and Common FRET Pairs

The primary mechanism by which this compound quenches fluorescence is Förster Resonance Energy Transfer (FRET).[3][7] FRET is a non-radiative energy transfer process that occurs when a donor fluorophore and an acceptor molecule (in this case, this compound) are in close proximity, typically within 10-100 Å.[3] The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a highly sensitive "molecular ruler."[6]

This compound's broad absorption spectrum in the visible range allows it to be paired with a variety of donor fluorophores.[8] The most common and well-characterized FRET pair for Dabcyl is with 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS).[3][7] Other suitable donor fluorophores include:

-

Fluorescein (FAM) and its derivatives

-

Tetrachlorofluorescein (TET)

-

Cyanine dyes (e.g., Cy3)

-

7-Methoxycoumarin-4-acetic acid (Mca)

The excellent spectral overlap between the emission of these donors and the absorption of this compound results in efficient energy transfer and, consequently, effective quenching.[7]

Experimental Protocols

Measurement of Absorption Spectrum and Molar Extinction Coefficient

This protocol outlines the procedure for determining the absorption spectrum and molar extinction coefficient of this compound.

Materials:

-

This compound

-

Spectrophotometer grade solvent (e.g., DMSO, phosphate buffer pH 7.5)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 µM to 100 µM.

-

Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum of this compound (e.g., 350 nm to 600 nm). Use the solvent as a blank to zero the instrument.

-

Data Acquisition: Measure the absorbance of each dilution at the determined absorption maximum (λmax).

-

Data Analysis:

-

Plot the absorbance at λmax versus the concentration of this compound.

-

Perform a linear regression on the data. The slope of the line corresponds to the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length).

-

Characterization of Quenching Efficiency using Stern-Volmer Analysis

This protocol describes how to quantify the quenching efficiency of this compound with a donor fluorophore (e.g., EDANS) using Stern-Volmer analysis.[7]

Materials:

-

Donor fluorophore (e.g., EDANS) stock solution

-

This compound stock solution

-

Appropriate buffer (e.g., phosphate buffer, pH 7.5)

-

Fluorometer

-

Fluorescence cuvettes

Procedure:

-

Sample Preparation: Prepare a series of solutions containing a fixed concentration of the donor fluorophore (e.g., 5 µM EDANS) and varying concentrations of this compound (e.g., 0 to 100 µM).[7] Ensure the total volume is the same for all samples.

-

Fluorometer Setup: Set the excitation wavelength to the absorption maximum of the donor (e.g., ~340 nm for EDANS) and the emission wavelength to the emission maximum of the donor (e.g., ~490 nm for EDANS).[7]

-

Fluorescence Measurement: Measure the fluorescence intensity of each sample.

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity of the donor in the absence of the quencher (F₀) to the fluorescence intensity in the presence of the quencher (F).

-

Plot F₀/F versus the concentration of this compound ([Q]). This is the Stern-Volmer plot.

-

The data should fit the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where Ksv is the Stern-Volmer constant.

-

Perform a linear regression on the plot. The slope of the line is the Stern-Volmer constant (Ksv), which is a measure of the quenching efficiency.[7]

-

Determination of FRET Efficiency

The FRET efficiency (E) can be determined from the fluorescence intensity of the donor in the presence (F_DA) and absence (F_D) of the acceptor (this compound) using the following equation:

E = 1 - (F_DA / F_D)

Procedure:

-

Prepare two samples: one containing only the donor-labeled molecule and another containing the donor-acceptor (e.g., EDANS-Dabcyl) labeled molecule at the same concentration.

-

Measure the fluorescence intensity of both samples under identical conditions (excitation at the donor's λmax, measuring emission at the donor's λmax).

-

Calculate the FRET efficiency using the formula above.

Applications in Research and Drug Development

The unique properties of this compound have led to its widespread use in various applications, including:

-

Protease Assays: FRET-based substrates containing a fluorophore and Dabcyl separated by a protease-specific cleavage sequence are used to screen for protease inhibitors and study enzyme kinetics.[3]

-

Molecular Beacons: These are hairpin-shaped oligonucleotide probes with a fluorophore and Dabcyl at opposite ends. Upon hybridization to a target nucleic acid sequence, the hairpin opens, separating the fluorophore and quencher and resulting in a fluorescence signal.[1][2]

-

Immunoassays: FRET can be used to detect antigen-antibody binding events.

-

Studying Protein-Protein Interactions and Conformational Changes: By labeling interacting proteins or different domains of a single protein with a FRET pair, their proximity and dynamic changes can be monitored.

Conclusion

This compound remains a cornerstone quencher in the development of fluorescent probes for a wide array of biological applications. Its non-fluorescent nature and broad absorption spectrum make it a versatile and reliable FRET acceptor. A thorough understanding of its photophysical properties and the application of standardized experimental protocols are crucial for the design and interpretation of robust and sensitive assays in research and drug development.

References

- 1. Structure–Uptake Relationship Study of DABCYL Derivatives Linked to Cyclic Cell‐Penetrating Peptides for Live‐Cell Delivery of Synthetic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound [4-((4-(Dimethylamino)phenyl)azo)benzoic acid] *CAS 6268-49-1* | AAT Bioquest [aatbio.com]

- 5. glenresearch.com [glenresearch.com]

- 6. A Guide to Fluorescent Protein FRET Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. apexbt.com [apexbt.com]

An In-depth Technical Guide to the Synthesis and Purification of Dabcyl Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Dabcyl acid, a widely used non-fluorescent quencher in fluorescence resonance energy transfer (FRET) applications. The following sections detail the chemical principles, experimental protocols, and characterization data for the successful preparation of high-purity this compound, also known as 4-((4-(dimethylamino)phenyl)azo)benzoic acid.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the diazotization of 4-aminobenzoic acid followed by an azo coupling reaction with N,N-dimethylaniline. This method is reliable and can produce high yields of the desired product.[1][2]

Chemical Reaction

The overall reaction scheme is as follows:

Step 1: Diazotization of 4-Aminobenzoic Acid

4-Aminobenzoic acid is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl), at low temperatures (0-5 °C) to form the corresponding diazonium salt.

Step 2: Azo Coupling with N,N-Dimethylaniline

The freshly prepared diazonium salt is then reacted with N,N-dimethylaniline. The electrophilic diazonium ion attacks the electron-rich aromatic ring of N,N-dimethylaniline, typically at the para position, to form the stable azo compound, this compound.

Experimental Protocol

Materials:

-

4-Aminobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

N,N-Dimethylaniline

-

Sodium acetate

-

Ethanol

-

Deionized water

-

Ice

Procedure:

-

Preparation of the Diazonium Salt:

-

In a beaker, dissolve 0.03 mol of 4-aminobenzoic acid in a mixture of 30 mL of concentrated HCl and 20 mL of deionized water.[1]

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, prepare a solution of 0.03 mol of sodium nitrite in 50 mL of deionized water and cool it to 0-5 °C.[1]

-

Slowly add the cold sodium nitrite solution to the 4-aminobenzoic acid solution while maintaining the temperature between 0 and 5 °C. Stir the mixture for an additional 15-20 minutes.

-

-

Azo Coupling Reaction:

-

In a separate flask, prepare a solution of 0.03 mol of N,N-dimethylaniline, 20 g of sodium acetate, 15 mL of ethanol, and 50 mL of deionized water.[1]

-

Cool this solution in an ice bath.

-

Slowly add the freshly prepared diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring, while keeping the temperature below 5 °C.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes. A dark red precipitate of this compound will form.

-

-

Work-up:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any unreacted salts.

-

The crude this compound can then be dried for further purification.

-

Figure 1. Synthetic workflow for this compound.

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials and by-products. The two primary methods for purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical for successful recrystallization. This compound, being a carboxylic acid, has limited solubility in water at room temperature but its solubility increases with temperature.[3][4] Ethanol is also a potential solvent. A mixed solvent system, such as ethanol/water, can also be effective.

Experimental Protocol for Recrystallization:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent (e.g., ethanol or an ethanol/water mixture).

-

Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

-

If the solution is colored with impurities, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.

-

Hot filter the solution to remove the charcoal or any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Column Chromatography

For higher purity, flash column chromatography using silica gel is a recommended method. The choice of the mobile phase is determined by the polarity of the compound and the impurities.

Experimental Protocol for Column Chromatography:

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pack a chromatography column with the silica gel slurry.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.

-

Elution: Elute the column with an appropriate mobile phase system. A gradient of increasing polarity, for instance, a mixture of ethyl acetate and hexane, is often effective.

-

Fraction Collection: Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

References

Dabcyl Acid: A Technical Guide to Solubility in DMSO and Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Dabcyl acid, a non-fluorescent chromophore widely used as a quencher in fluorescence resonance energy transfer (FRET) applications. Understanding the solubility of this compound in common laboratory solvents such as dimethyl sulfoxide (DMSO) and various aqueous buffers is critical for the design and execution of robust and reproducible biochemical and cellular assays. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and logical workflows to guide researchers in preparing and utilizing this compound solutions effectively.

Core Concepts in this compound Solubility

This compound's molecular structure, characterized by a carboxylic acid group and an azobenzene moiety, dictates its solubility properties. Its largely nonpolar nature renders it sparingly soluble in aqueous solutions, a critical consideration for biological assays typically conducted in aqueous environments. Conversely, it exhibits good solubility in polar aprotic solvents like DMSO.

The pH of aqueous buffers significantly influences the solubility of this compound. The carboxylic acid group has a pKa value that determines its protonation state. At pH values below its pKa, the carboxylic acid is protonated and neutral, reducing its solubility in water. Conversely, at pH values above the pKa, the carboxylate form is negatively charged, which can lead to a modest increase in aqueous solubility.

Quantitative Solubility Data

The following tables summarize the reported solubility of this compound in DMSO and provide a qualitative assessment of its solubility in aqueous solutions.

Table 1: Solubility of this compound in DMSO

| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Notes |

| DMSO | ≥8.1[1][2] | ≥30.0 | Sonication may be required to achieve this concentration. |

| DMSO | 17.86[3] | 66.32 | Requires sonication; hygroscopic DMSO can negatively impact solubility, so freshly opened solvent is recommended.[3] |

| DMSO | 25[4] | 92.83 | Sonication is recommended.[4] |

Table 2: Solubility of this compound in Aqueous Solutions

| Solvent | Reported Solubility | pH | Notes |

| Water | Insoluble[1][2] | Neutral | Precipitation is evident even at low micromolar concentrations.[5] |

| Aqueous Buffer | Increased solubility compared to water, but still insufficient.[6] | 8.0 | The deprotonated carboxylate form at alkaline pH enhances solubility, though quantitative data is limited. |

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility is crucial for preparing stock solutions and ensuring desired concentrations in experimental setups. The following are generalized protocols for kinetic and thermodynamic solubility assays that can be adapted for this compound.

Protocol 1: Kinetic Solubility Assay

This high-throughput method is suitable for early-stage assessments and involves measuring the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer.

Materials:

-

This compound

-

Anhydrous DMSO

-

Aqueous buffer of choice (e.g., Phosphate Buffered Saline (PBS), Tris-HCl) at the desired pH

-

96-well microtiter plates (UV-transparent for spectrophotometric analysis)

-

Plate shaker

-

Centrifuge with a plate rotor

-

UV/Vis spectrophotometer

Methodology:

-

Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound stock solution with the chosen aqueous buffer to achieve a range of final concentrations. Ensure the final DMSO concentration is consistent across all wells and is kept low (typically ≤1%) to minimize its co-solvent effect.

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) on a plate shaker for a defined period (e.g., 2 hours) to allow for precipitation of the compound that is out of solution.

-

Centrifugation: Centrifuge the plate to pellet any precipitated this compound.

-

Quantification: Carefully transfer the supernatant to a new UV-transparent 96-well plate. Measure the absorbance of each well at the wavelength of maximum absorbance for this compound (approximately 454 nm in DMSO[7]).

-

Data Analysis: Create a standard curve by measuring the absorbance of known concentrations of this compound in the same buffer and DMSO concentration. Use the standard curve to determine the concentration of this compound in the supernatants. The highest concentration that remains in solution is the kinetic solubility.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility of a compound and is considered the "gold standard."

Materials:

-

Solid this compound

-

Aqueous buffer of choice at the desired pH

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC or UV/Vis spectrophotometer

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the aqueous buffer.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C). Shake the vials for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV/Vis spectrophotometry. For spectrophotometric analysis, a standard curve of this compound in the same buffer is required.

-

Data Reporting: The determined concentration represents the thermodynamic solubility of this compound in the specific buffer at the tested temperature.

Visualization of Experimental and Logical Workflows

This compound Solubility Determination Workflow

Caption: Workflow for determining the solubility of this compound.

Logical Flow for Preparing this compound Working Solutions

Caption: Decision-making process for preparing this compound solutions.

Conclusion

This technical guide provides essential information on the solubility of this compound in DMSO and aqueous buffers, tailored for researchers and professionals in drug development. The provided quantitative data, detailed experimental protocols, and logical workflow diagrams serve as a valuable resource for the effective preparation and use of this compound in various scientific applications. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results that rely on this widely used quenching agent.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. apexbt.com [apexbt.com]

- 3. Method for Measuring Aqueous Solubilities of Organic Compounds | Semantic Scholar [semanticscholar.org]

- 4. T18963-1mL | this compound [6268-49-1] Biovalley [biovalley.fr]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. DABCYL - 4-{[4-(Dimethylamino)-phenyl]-azo}-benzoic acid, sodium salt [genaxxon.com]

Understanding FRET with the Dabcyl and EDANS Pair: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Förster Resonance Energy Transfer (FRET) is a powerful, non-radiative energy transfer mechanism that has become an indispensable tool in biochemical and cellular research. The efficiency of this energy transfer is exquisitely sensitive to the distance between a donor fluorophore and an acceptor molecule, making it a molecular ruler for probing intermolecular distances on the order of 10-100 Å.[1] Among the various FRET pairs, the combination of 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) as the donor and 4-((4-(Dimethylamino)phenyl)azo)benzoic acid (Dabcyl) as the acceptor (quencher) has proven to be particularly robust and widely adopted, especially in the development of assays for enzymatic activity.[1]

This technical guide provides a comprehensive overview of the core principles of FRET utilizing the EDANS-Dabcyl pair, their photophysical properties, experimental considerations, and applications in drug development.

Core Principles of FRET with EDANS and Dabcyl

The fundamental principle of a FRET assay using the EDANS-Dabcyl pair revolves around the distance-dependent quenching of the EDANS fluorophore's emission by the Dabcyl quencher.[1]

-

Donor (Fluorophore): EDANS is a fluorescent molecule that, upon excitation by an external light source, emits light at a longer wavelength.[1]

-

Acceptor (Quencher): Dabcyl is a non-fluorescent chromophore, often referred to as a "dark quencher," because it dissipates the absorbed energy as heat rather than light.[1] Its absorption spectrum significantly overlaps with the emission spectrum of EDANS, a critical prerequisite for efficient FRET.[1][2]

In a typical assay design, EDANS and Dabcyl are covalently linked to the termini of a peptide or oligonucleotide substrate. When the substrate is intact, the donor and acceptor are in close proximity, leading to efficient FRET. The energy from the excited EDANS molecule is transferred to the Dabcyl molecule, resulting in the quenching of EDANS's fluorescence.[1] If the substrate is cleaved, for instance by a protease, the EDANS and Dabcyl moieties are separated. This separation disrupts FRET, and the fluorescence of EDANS is restored, leading to a measurable increase in the fluorescence signal.[1][3] The rate of this fluorescence increase is directly proportional to the enzymatic activity.

Caption: FRET mechanism with the EDANS-Dabcyl pair in a protease assay.

Quantitative Data and Spectral Properties

The efficacy of the EDANS-Dabcyl FRET pair is rooted in their favorable spectral properties. The significant overlap between the emission spectrum of EDANS and the absorption spectrum of Dabcyl is a key requirement for efficient energy transfer.[2][4]

| Parameter | EDANS (Donor) | Dabcyl (Acceptor/Quencher) | Reference |

| Excitation Maximum (λex) | ~336-341 nm | N/A | [3][5][6] |

| Emission Maximum (λem) | ~471-490 nm | Non-fluorescent | [3][5][6] |

| Absorption Maximum (λabs) | ~336 nm | ~453-472 nm | [3][6] |

| Molar Extinction Coefficient (ε) | Not specified | High | [2] |

| Förster Distance (R₀) | \multicolumn{2}{c | }{33-41 Å} |

Note: The exact spectral properties can vary slightly depending on the solvent and local molecular environment.

Experimental Protocols

A generalized experimental protocol for utilizing a Dabcyl-peptide-EDANS FRET substrate to measure protease activity is provided below. Specific concentrations, incubation times, and buffer conditions should be optimized for the particular enzyme and experimental setup.

Materials:

-

Dabcyl-peptide-EDANS FRET substrate

-

Purified protease

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with appropriate salts and detergents)[5]

-

Protease inhibitor (for control experiments)

-

96-well black microplate[4]

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Substrate Stock Solution: Dissolve the lyophilized Dabcyl-peptide-EDANS substrate in an appropriate solvent like DMSO to create a stock solution (e.g., 1-10 mM).[5] Store in aliquots at -80°C to avoid repeated freeze-thaw cycles.[5]

-

Substrate Working Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (typically in the low micromolar range).[7]

-

Enzyme Preparation: Prepare serial dilutions of the purified protease in Assay Buffer.[4]

-

-

Assay Setup:

-

Add the diluted enzyme solutions to the wells of a 96-well black microplate.[4]

-

Controls:

-

-

Initiation of Reaction:

-

Add the diluted Dabcyl-peptide-EDANS substrate working solution to all wells to initiate the enzymatic reaction.[4]

-

-

Fluorescence Measurement:

-

Data Analysis:

Caption: General experimental workflow for a protease assay using a Dabcyl-EDANS FRET substrate.

Applications in Drug Development

The EDANS-Dabcyl FRET pair has been instrumental in various aspects of drug discovery and development, primarily due to its utility in high-throughput screening (HTS) for enzyme inhibitors.

-

Protease Inhibitor Screening: A primary application is in the rapid screening of compound libraries for inhibitors of proteases implicated in various diseases, such as HIV-1 protease.

-

Enzyme Kinetics: These assays allow for the detailed kinetic characterization of enzyme activity and the determination of inhibitor potency (e.g., IC₅₀ values).

-

Nucleic Acid Hybridization: FRET with this pair can also be used to monitor real-time nucleic acid hybridization and the activity of nucleases.

Comparison with Other FRET Pairs

While the EDANS-Dabcyl pair is highly effective, other FRET pairs are available, each with its own advantages and disadvantages.

| FRET Pair | Förster Distance (Å) | Fluorescence Enhancement | Primary Applications | Reference |

| EDANS/Dabcyl | 33–41 | 40-fold | Protease substrates, nucleic acid probes | |

| Mca/Dnp | 28–32 | 25-fold | Metalloprotease assays | |

| FITC/TAMRA | 49–55 | 30-fold | Cell imaging | |

| Cy3/Cy5 | >50 | 15-fold | Protein interaction studies, live-cell imaging | [5] |

The EDANS/Dabcyl pair offers a significant fluorescence enhancement upon cleavage and is considered a gold standard for sensitive endoprotease detection. However, for applications requiring live-cell imaging or enhanced photostability, other pairs like Cy3/Cy5 may be more suitable.[5] The UV excitation wavelength of EDANS can also pose a risk of phototoxicity in live-cell studies.

References

- 1. benchchem.com [benchchem.com]

- 2. Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Item - Spectral properties of EDANS-Dabcyl pair [45] and the flowchart of the experimental design. - Public Library of Science - Figshare [plos.figshare.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Core Principles of Dark Quenchers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular biology and diagnostics, the precise detection and quantification of nucleic acids and protein interactions are paramount. Fluorescence-based techniques have emerged as a cornerstone of these endeavors, offering high sensitivity and specificity. Central to many of these assays is the concept of fluorescence quenching, a process that modulates the emission of a fluorophore. While traditional methods often employed fluorescent quenchers, the advent of dark quenchers has revolutionized the field by offering a superior alternative that minimizes background fluorescence and enhances signal-to-noise ratios. This technical guide provides a comprehensive overview of the core principles of dark quenchers, their mechanisms of action, quantitative properties, and their application in key experimental protocols.

The Fundamental Principle of Dark Quenchers

A dark quencher is a molecule that absorbs the excitation energy from a fluorophore and dissipates this energy primarily as heat, rather than re-emitting it as light. This non-radiative energy transfer mechanism is the defining characteristic of dark quenchers and is what sets them apart from fluorescent quenchers, which themselves fluoresce and can contribute to background signal. When a fluorophore and a dark quencher are in close proximity, the fluorescence of the fluorophore is suppressed. This quenching effect can be reversed by increasing the distance between the two molecules, a principle that is ingeniously exploited in various molecular assays to report on specific biological events.

The primary advantages of using dark quenchers over their fluorescent counterparts include:

-

Lower Background Fluorescence: As dark quenchers do not emit their own fluorescence, they significantly reduce background noise, leading to cleaner signals.

-

Improved Signal-to-Noise Ratio: The reduction in background fluorescence directly translates to a higher signal-to-noise ratio, enabling greater sensitivity in detection.

-

Suitability for Multiplexing: The absence of secondary fluorescence emission from dark quenchers simplifies the design of multiplex assays, where multiple targets are detected simultaneously using different fluorophores, as there is no spectral overlap from the quencher to consider.

-

Robustness and Ease of Synthesis: Dark quenchers are generally more stable than many fluorescent dyes and can withstand the chemical conditions of oligonucleotide synthesis and deprotection, simplifying the manufacturing of probes.

Mechanisms of Quenching

Dark quenchers operate through two primary mechanisms: Förster Resonance Energy Transfer (FRET) and static (or contact) quenching.

Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer process that occurs between a donor fluorophore in an excited state and a proximal acceptor molecule (the dark quencher). The efficiency of FRET is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 2-10 nanometers. For efficient FRET to occur, there must be a significant overlap between the emission spectrum of the donor fluorophore and the absorption spectrum of the acceptor (the dark quencher).

Dabcyl Acid Succinimidyl Ester for Amine Labeling: A Technical Guide

Dabcyl acid succinimidyl ester (Dabcyl-NHS) is a highly effective, non-fluorescent chromophore used extensively for the covalent labeling of primary amines in peptides, proteins, and other biomolecules. Its principal application lies in its function as a potent long-wavelength quencher in Förster Resonance Energy Transfer (FRET) studies. This guide provides a comprehensive overview of its properties, reaction mechanisms, experimental protocols, and key applications for researchers, scientists, and drug development professionals.

Core Properties and Characteristics

Dabcyl-NHS is an amine-reactive reagent that forms a stable amide bond with primary amines, such as the N-terminus of a polypeptide or the epsilon-amino group of a lysine residue.[1][2] Its defining characteristic is a broad and intense visible absorption spectrum without any native fluorescence, making it an ideal "dark quencher".[1] This property is crucial for developing FRET-based assays with a high signal-to-noise ratio.

Physicochemical and Spectral Data

The key quantitative properties of this compound succinimidyl ester are summarized below for easy reference.

| Property | Value | Citations |

| Chemical Name | 4-[[4-(Dimethylamino)phenyl]azo]benzoic acid, N-succinimidyl ester | [1] |

| Synonyms | Dabcyl-NHS, Dabcyl, SE | [2][3] |

| CAS Number | 146998-31-4 | [1][3] |

| Molecular Formula | C₁₉H₁₈N₄O₄ | [1][3] |

| Molecular Weight | 366.37 g/mol | [1] |

| Appearance | Powder or crystal, from light yellow to amber to dark green | [2] |

| Max Absorption (λmax) | ~453 nm (in Methanol) | |

| Solubility | Soluble in DMSO and DMF | [1][2][3][4] |

| Storage Temperature | -20°C | [2] |

Mechanism of Amine Labeling

The labeling reaction leverages the high reactivity of the N-hydroxysuccinimide (NHS) ester group. The NHS ester reacts selectively with non-protonated primary aliphatic amines.[5] The reaction proceeds via nucleophilic attack by the amine on the carbonyl carbon of the ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[5] This reaction is highly efficient and specific under appropriate pH conditions.

The reaction is strongly pH-dependent, with an optimal range of pH 8.3-8.5.[4] Below this range, the primary amine is likely to be protonated (-NH3+), rendering it non-nucleophilic.[4] Above this range, the rate of hydrolysis of the NHS ester increases, which competes with the desired amine reaction and reduces labeling efficiency.[4]

Application in FRET-Based Assays

Dabcyl is most famously used as an acceptor (quencher) in Förster Resonance Energy Transfer (FRET) pairs.[6] FRET is a non-radiative energy transfer mechanism between a donor fluorophore and an acceptor molecule when they are in close proximity (typically 10-100 Å).[6] The efficiency of this energy transfer is highly sensitive to the distance between the two molecules.[6]

A common FRET partner for Dabcyl is EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid).[6][7] The emission spectrum of the EDANS donor significantly overlaps with the absorption spectrum of the Dabcyl acceptor, which is a critical requirement for efficient FRET.[6][7][8]

In a typical protease assay, a peptide substrate is synthesized with EDANS attached to one end and Dabcyl to the other.[6][9] In this intact state, the fluorescence of EDANS is quenched by Dabcyl.[6] When a protease cleaves the peptide, the donor and quencher are separated, disrupting FRET and leading to a measurable increase in EDANS fluorescence.[9] This principle allows for the real-time monitoring of enzymatic activity.

Experimental Protocols for Amine Labeling

This section provides a generalized protocol for labeling proteins or peptides with this compound succinimidyl ester. The exact amounts and concentrations may need to be optimized for specific applications.

Materials Required

-

Protein or peptide with primary amine(s)

-

This compound succinimidyl ester (Dabcyl-NHS)

-

Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)[4]

-

Purification column (e.g., Sephadex G-25) or system (e.g., HPLC)[10]

-

Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M lysine[10]

Experimental Workflow

Step-by-Step Methodology

-

Prepare Protein/Peptide Solution :

-

Prepare Dabcyl-NHS Stock Solution :

-

Allow the vial of Dabcyl-NHS to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of Dabcyl-NHS at 10 mg/mL in anhydrous DMSO or DMF.[11] This solution should be prepared fresh just before use, as the NHS ester is susceptible to hydrolysis.[11]

-

-

Perform the Labeling Reaction :

-

The molar ratio of Dabcyl-NHS to protein is a critical parameter. A molar excess of the dye is required. A starting point is a 10:1 to 20:1 molar ratio of dye-to-protein.

-

While gently stirring, add the calculated volume of the Dabcyl-NHS stock solution dropwise to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purify the Labeled Conjugate :

-

After the incubation, the unreacted, hydrolyzed Dabcyl must be removed from the labeled protein.

-

This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with a suitable buffer (e.g., PBS).[10] The labeled protein will elute first, followed by the smaller, unreacted dye molecules.

-

Alternatively, dialysis or HPLC can be used for purification.

-

Sample Calculation for Reagent Quantities

This table provides an example calculation for labeling a 25 kDa protein.

| Parameter | Example Value | Calculation / Note |

| Protein Molecular Weight | 25,000 g/mol | - |

| Protein Concentration | 2 mg/mL | - |

| Protein Solution Volume | 1 mL | - |

| Moles of Protein | 4 x 10⁻⁸ mol | (2 mg / 25,000,000 mg/mol) |

| Target Dye:Protein Ratio | 15:1 | Molar ratio |

| Moles of Dabcyl-NHS needed | 6 x 10⁻⁷ mol | (4 x 10⁻⁸ mol * 15) |

| Dabcyl-NHS MW | 366.37 g/mol | - |

| Mass of Dabcyl-NHS needed | 0.00022 g (0.22 mg) | (6 x 10⁻⁷ mol * 366.37 g/mol ) |

| Dabcyl-NHS Stock Conc. | 10 mg/mL | In anhydrous DMSO |

| Volume of Stock to Add | 22 µL | (0.22 mg / 10 mg/mL) |

Diverse Applications

The primary use of Dabcyl-NHS is for preparing FRET probes to study a wide range of biological processes. Key applications include:

-

Protease Activity Assays : Widely used for continuous, real-time monitoring of enzymes like HIV-1 protease, caspases, and matrix metalloproteinases.[7]

-

Nucleic Acid Probes : Incorporated into probes like Molecular Beacons for real-time PCR and nucleic acid detection.[12]

-

Biosensors : Development of probes to detect biomolecular interactions, such as protein-protein or protein-ligand binding.

-

High-Throughput Screening : Used in drug discovery to screen for inhibitors of specific enzymes.

References

- 1. 4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester, 98+% | Fisher Scientific [fishersci.ca]

- 2. 4-((4-(DIMETHYLAMINO)PHENYL)AZO)BENZOIC ACID, SUCCINIMIDYL ESTER Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. DABCYL-NHS [chembk.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. glenresearch.com [glenresearch.com]

- 6. benchchem.com [benchchem.com]

- 7. Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair | MDPI [mdpi.com]

- 8. Peptide Labeling [sigmaaldrich.com]

- 9. bachem.com [bachem.com]

- 10. biotium.com [biotium.com]

- 11. Fluorescent Peptide Labeling Reagents | AAT Bioquest [aatbio.com]

- 12. DABCYL succinimidyl ester [4-((4-(Dimethylamino)phenyl)azo)benzoic acid, succinimidyl ester] *CAS 146998-31-4* | AAT Bioquest [aatbio.com]

The Quantum Yield of Dabcyl Acid as a Quencher: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) is a non-fluorescent chromophore widely employed as a quencher in various biochemical and molecular biology applications. Its primary role is to accept energy from a fluorescent donor molecule and dissipate it as heat, a process known as quenching. This property makes Dabcyl an invaluable tool in the design of FRET (Förster Resonance Energy Transfer)-based assays for monitoring enzymatic activity, nucleic acid hybridization, and molecular binding events. This technical guide provides an in-depth analysis of the quenching properties of Dabcyl acid, with a focus on its efficiency and the experimental protocols for its characterization.

Dabcyl is classified as a "dark quencher" because it does not emit fluorescence upon accepting energy from a donor.[1] This is a significant advantage in FRET assays as it eliminates the background fluorescence that can occur with fluorescent acceptors, thereby improving the signal-to-noise ratio.[2] The quenching mechanism is primarily based on FRET, a non-radiative energy transfer process that is highly dependent on the distance between the donor and acceptor molecules.[2][3]

Core Principles of Dabcyl-Mediated Quenching

The efficiency of Dabcyl as a quencher is governed by the principles of Förster Resonance Energy Transfer. FRET is a dipole-dipole coupling interaction through which an excited donor fluorophore transfers energy to a proximal ground-state acceptor molecule without the emission of a photon.[4] The efficiency of this energy transfer (E) is inversely proportional to the sixth power of the distance (r) between the donor and acceptor, as described by the Förster equation:

E = 1 / (1 + (r/R₀)⁶)

where R₀ is the Förster distance, the distance at which 50% of the energy is transferred.[5] The Förster distance is a critical parameter that characterizes the efficiency of a FRET pair and is dependent on the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, the quantum yield of the donor, and the relative orientation of the donor and acceptor transition dipoles.[5]

Dabcyl's broad absorption spectrum in the visible range allows it to be an effective quencher for a variety of fluorophores, most notably EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid).[6] The significant overlap between the emission spectrum of EDANS and the absorption spectrum of Dabcyl results in efficient FRET and, consequently, effective quenching.[7]

Quantitative Data on Dabcyl Quenching Efficiency

The quenching efficiency of Dabcyl is best described by the Förster distance (R₀) for a given donor-acceptor pair. A larger R₀ value indicates more efficient quenching at a given distance. The quenching efficiency can also be expressed as a percentage, representing the reduction in the donor's fluorescence intensity when the quencher is in close proximity.

| Donor Fluorophore | Acceptor | Förster Distance (R₀) in nm | Quenching Efficiency | Reference(s) |

| EDANS | Dabcyl | 3.3 | >95% in close proximity | [4] |

| Fluorescein (FAM/FITC) | Dabcyl | 4.7 | Efficient | [6][8] |

| TET | Dabcyl | N/A | Efficient | [6] |

| HEX | Dabcyl | N/A | Efficient | [6] |

| Cy3 | Dabcyl | N/A | Efficient | [6] |

| Mca | Dabcyl | N/A | Efficient | |

| Cy5 | Dabcyl | N/A | Reduced efficiency | [6] |

| Alexa 647 | Dabcyl | N/A | Reduced efficiency | [6] |

Note: "N/A" indicates that a specific numerical value for the Förster distance was not found in the search results, although the quenching is reported to be efficient or reduced.

Experimental Protocols

Determination of Quenching Efficiency using Stern-Volmer Analysis

The Stern-Volmer equation describes the relationship between fluorescence intensity and the concentration of a quencher in dynamic quenching processes.[9] This method can be used to determine the Stern-Volmer constant (Ksv), which is a measure of quenching efficiency.

Materials:

-

Fluorophore (e.g., EDANS) solution of known concentration.

-

This compound solution of known concentration.

-

Appropriate buffer solution (e.g., phosphate buffer, pH 7.5).[7]

-

Fluorometer.

Methodology:

-

Prepare a series of solutions containing a fixed concentration of the fluorophore and varying concentrations of this compound.

-

Measure the fluorescence intensity (F) of each solution at the emission maximum of the fluorophore. Also, measure the fluorescence intensity of the fluorophore solution without any quencher (F₀).

-

Plot F₀/F versus the concentration of this compound ([Q]).

-

The slope of the resulting linear plot is the Stern-Volmer constant (Ksv).[7]

FRET-Based Protease Activity Assay

This protocol describes a general workflow for measuring the activity of a protease using a FRET-based peptide substrate labeled with a donor fluorophore and Dabcyl.[10]

Materials:

-

FRET peptide substrate containing a protease-specific cleavage site, labeled with a donor fluorophore (e.g., EDANS) and Dabcyl.

-

Purified protease of interest.

-

Assay buffer.

-

Fluorescence microplate reader.

Methodology:

-

Prepare serial dilutions of the protease in the assay buffer.

-

In a microplate, add the FRET peptide substrate to each well.

-

Initiate the reaction by adding the protease dilutions to the wells.

-

Immediately measure the fluorescence intensity of the donor fluorophore over time.

-

An increase in fluorescence indicates cleavage of the peptide substrate and separation of the donor and Dabcyl.

-

The initial rate of the reaction is proportional to the protease activity.

Visualizations

References

- 1. "Progress Toward Synthesis of Molecular Beacons Incorporating DABCYL An" by Christie M. Ettles [ir.lib.uwo.ca]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Table 2, [Properties of select FRET pairs...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Förster (Fluorescence) Resonance Energy Transfer with Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]

- 6. researchgate.net [researchgate.net]

- 7. Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]

- 10. Highly adaptable and sensitive protease assay based on fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dabcyl-EDANS Protease Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the Dabcyl-EDANS Förster Resonance Energy Transfer (FRET) pair for the sensitive and continuous measurement of protease activity. This technology is a cornerstone in biochemical assays for inhibitor screening and kinetic analysis.

Principle of the Dabcyl-EDANS FRET-Based Protease Assay

The assay technology is founded on the principle of FRET, a non-radiative energy transfer mechanism between two chromophores—a donor fluorophore and an acceptor molecule (quencher)—when they are in close proximity (typically 10-100 Å).[1] In this system, a peptide substrate containing a specific cleavage sequence for the protease of interest is flanked by the fluorophore EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) and the quencher Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid).[1][2]

When the peptide substrate is intact, the close proximity of Dabcyl to EDANS results in the quenching of EDANS's fluorescence emission.[1][3] Upon enzymatic cleavage of the peptide by the target protease, the EDANS fluorophore is separated from the Dabcyl quencher.[4][5] This separation disrupts FRET, leading to a quantifiable increase in fluorescence intensity, which is directly proportional to the protease activity.[6][7][8] The Dabcyl-EDANS pair is favored for its high quenching efficiency (often exceeding 95%) and a significant potential for fluorescence enhancement upon substrate cleavage.[6]

Caption: FRET mechanism of the Dabcyl-EDANS protease assay.

Quantitative Data Summary

The following tables summarize key quantitative data for the Dabcyl-EDANS FRET pair and typical assay parameters.

Table 1: Spectral Properties of the Dabcyl-EDANS FRET Pair

| Parameter | Value | Reference |

| Donor Fluorophore | EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) | [1] |

| Acceptor Quencher | Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) | [1] |

| Excitation Wavelength (λex) | ~335-341 nm | [6] |

| Emission Wavelength (λem) | ~471-496 nm | [6] |

| Dabcyl Absorption Max (λabs) | ~453-472 nm | [6] |

| Quenching Efficiency | >95% | |

| Fluorescence Enhancement | Up to 40-fold | [6] |

Table 2: Typical Experimental Parameters

| Parameter | Typical Range | Notes |

| Substrate Concentration | Low micromolar range (e.g., 0.5-50 µM) | Should be optimized for each enzyme; often near the Kₘ value.[6][9] |

| Enzyme Concentration | Nanomolar to low micromolar range (e.g., 10-200 nM) | Dependent on enzyme activity and desired reaction rate.[9][10] |

| Incubation Temperature | 25-37°C | Should be optimized for the specific protease.[4] |

| Incubation Time | 30-120 minutes | Kinetic reads are often preferred over endpoint.[4] |

| Final DMSO Concentration | < 2.5% (v/v) | High concentrations of DMSO can inhibit enzyme activity.[10][11] |

Experimental Protocols

This section provides a generalized protocol for a Dabcyl-EDANS protease assay in a 96-well plate format. This protocol should be optimized for the specific protease and substrate being investigated.

Materials and Reagents

-

Dabcyl-EDANS peptide substrate stock solution (e.g., 1-10 mM in DMSO)

-

Purified protease stock solution

-

Assay Buffer (e.g., 50 mM HEPES, 100-150 mM NaCl, 0.1% CHAPS or Triton X-100, pH 7.4-7.5)[3][9]

-

Test compounds (for inhibitor screening) dissolved in DMSO

-

Black, flat-bottom 96-well microplates

-

Fluorescence microplate reader capable of excitation at ~340 nm and emission detection at ~490 nm[2][4]

Protocol 1: Protease Activity Assay

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare the desired working concentration of the Dabcyl-EDANS substrate by diluting the stock solution in Assay Buffer.

-

Prepare serial dilutions of the protease in chilled Assay Buffer.

-

-

Assay Setup:

-

Add 50 µL of the diluted enzyme solutions to the wells of the 96-well plate.

-

Include negative control wells containing 50 µL of Assay Buffer only (no enzyme).

-

Include a positive control with a known active concentration of the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 50 µL of the substrate solution to each well. The final volume should be 100 µL.

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to the desired temperature (e.g., 37°C).

-

Monitor the increase in fluorescence intensity kinetically (e.g., every 1-2 minutes) for a period of 30-60 minutes.[4]

-

-

Data Analysis:

-

Subtract the background fluorescence from the negative control wells.

-

Plot the fluorescence intensity versus time for each enzyme concentration.

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.

-

Plot V₀ against the enzyme concentration to determine the relationship between enzyme concentration and activity.

-

Protocol 2: Inhibitor Screening Assay

-

Prepare Reagents:

-

Prepare reagents as described in Protocol 1.

-

Prepare serial dilutions of test compounds in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed volume of the test compound dilutions (e.g., 10 µL).

-

Add the diluted protease solution (e.g., 40 µL) to each well and pre-incubate for a specified time (e.g., 15-30 minutes) at the desired temperature.

-

Include positive control wells (enzyme, no inhibitor) and negative control wells (Assay Buffer, no enzyme).

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the Dabcyl-EDANS substrate solution (e.g., 50 µL) to all wells.

-

Immediately begin kinetic fluorescence measurements as described in Protocol 1.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) for each compound concentration.

-

Determine the percentage of inhibition relative to the uninhibited control.

-

Plot the percentage of inhibition versus the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.[8]

-

Caption: A typical experimental workflow for a FRET-based protease assay.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Background Fluorescence | Substrate degradation or poor quality. | Check the quality and purity of the substrate. Store stock solutions protected from light at -20°C.[10] |

| Autofluorescence from test compounds. | Screen compounds for autofluorescence in a separate assay without the enzyme or substrate.[12] | |

| Assay buffer components interfere with FRET. | Optimize the buffer composition.[3] | |

| Low Signal or No Activity | Inactive enzyme. | Verify enzyme activity using a known substrate or a different assay. |

| Incorrect buffer conditions (pH, ionic strength). | Optimize the assay buffer for the specific protease.[10] | |

| Substrate concentration is too low. | Increase the substrate concentration. | |

| Incorrect instrument settings. | Verify the excitation and emission wavelengths on the plate reader.[3] | |

| High Well-to-Well Variability | Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing. |

| Inconsistent temperature across the plate. | Ensure the plate is uniformly pre-warmed. | |

| Bubbles in the wells. | Centrifuge the plate briefly before reading or be careful during reagent addition to avoid bubbles.[3] |

By following these detailed protocols and considering the provided quantitative data, researchers can effectively implement the Dabcyl-EDANS protease assay for a wide range of applications in basic research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. infermieristicamente.it [infermieristicamente.it]

- 12. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Designing Molecular Beacons with Dabcyl Quencher: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular beacons are hairpin-shaped, single-stranded oligonucleotide probes that become fluorescent upon hybridization to a specific target sequence. This conformational change separates a 5'-fluorophore from a 3'-quencher, resulting in a detectable signal. The Dabcyl (4-((4'-(dimethylamino)phenyl)azo)benzoic acid) moiety is a widely used non-fluorescent quencher in the design of molecular beacons due to its broad quenching range and efficiency. This document provides detailed application notes and protocols for the design, synthesis, and utilization of molecular beacons incorporating a Dabcyl quencher.

Principle of Molecular Beacon Operation

Molecular beacons exist in two conformational states: a closed "hairpin" form and an open "hybridized" form.

-

Closed State (No Target): In the absence of a complementary target sequence, the molecular beacon maintains a hairpin structure. The stem of the hairpin is formed by complementary arm sequences at the 5' and 3' ends of the oligonucleotide. This structure brings the 5'-fluorophore and the 3'-Dabcyl quencher into close proximity, leading to the quenching of fluorescence through Förster Resonance Energy Transfer (FRET).

-

Open State (Target Present): When the probe sequence in the loop of the molecular beacon hybridizes to its target, the rigid double helix that is formed is more stable than the stem hybrid. This forces a conformational change that separates the fluorophore and the Dabcyl quencher, disrupting FRET and leading to the emission of a fluorescent signal upon excitation.

Caption: Mechanism of a Dabcyl-quenched molecular beacon.

Design Considerations for Dabcyl Molecular Beacons

The proper design of molecular beacons is critical for their performance. Key parameters to consider include the probe sequence, stem sequences, and the choice of fluorophore.

1. Probe Sequence (Loop):

-

Length: Typically 15-30 nucleotides. Longer probes provide greater specificity but may have slower hybridization kinetics.[1]

-

Melting Temperature (Tm): The probe-target hybrid Tm should be 7-10°C higher than the assay temperature (e.g., the annealing temperature in PCR).[2][3] This ensures stable binding during the detection step.

-

Sequence: Avoid sequences with significant secondary structures or runs of identical nucleotides, especially guanine, which can self-quench.

2. Stem Sequences (Arms):

-

GC Content: High GC content (75-100%) is recommended to ensure the stem is stable and the beacon remains closed in the absence of the target.[1]

-

Melting Temperature (Tm): The stem Tm should be 7-10°C higher than the assay temperature to minimize background fluorescence from spontaneously opening beacons.[3]

3. Fluorophore Selection: Dabcyl is a versatile quencher compatible with a wide range of fluorophores. The choice of fluorophore depends on the instrumentation available and the potential for multiplexing.

Quantitative Data

Table 1: Spectral Properties of Dabcyl and Compatible Fluorophores

| Moiety | Excitation Max (nm) | Emission Max (nm) | Quenching Range of Dabcyl (nm) |

| Dabcyl | ~453 | N/A | 380 - 530 |

| FAM | 495 | 520 | Yes |

| TET | 521 | 536 | Yes |

| ROX | 575 | 602 | Less Efficient |

| TAMRA | 555 | 580 | Less Efficient |

| EDANS | 336 | 490 | Yes |

Table 2: Performance Characteristics of Dabcyl-Quenched Molecular Beacons

| Fluorophore | Quenching Efficiency (%) | Typical Signal-to-Background Ratio | Notes |

| Fluorescein (FAM) | >95% | 50 - 200 | Dabcyl optimally quenches fluorescein.[2] |

| TET | ~93-98% | 30 - 150 | Good performance for green-emitting dyes. |

| ROX | Lower | 10 - 50 | Quenching efficiency decreases for dyes with longer emission wavelengths.[2] |

| TAMRA | Lower | 10 - 50 | Similar to ROX, less efficient quenching by Dabcyl. |

| EDANS | >95% | 50 - 200 | A classic pair for FRET-based probes. |

Note: Signal-to-background ratios can vary significantly depending on the specific sequence, buffer conditions, and assay temperature. A 320-fold enhancement of fluorescent signal was achieved with multiple Dabcyl moieties compared to a 14-fold enhancement with a conventional single Dabcyl molecular beacon.[2]

Experimental Protocols

Protocol 1: Synthesis and Purification of Dabcyl-Labeled Molecular Beacons

This protocol outlines the general steps for the solid-phase synthesis of a molecular beacon with a 5'-fluorophore and a 3'-Dabcyl quencher.

Caption: Workflow for molecular beacon synthesis and purification.

Materials:

-

Dabcyl-CPG (Controlled Pore Glass)

-

DNA phosphoramidites (A, C, G, T)

-

Fluorophore phosphoramidite (e.g., FAM phosphoramidite)

-

Standard DNA synthesis reagents (activator, capping reagents, oxidizing agent, deblocking agent)

-

Ammonium hydroxide

-

Reverse-Phase HPLC system

-

Triethylammonium acetate (TEAA) buffer

-

Acetonitrile

Procedure:

-

Synthesis Setup: Pack a synthesis column with Dabcyl-CPG. Install the column on an automated DNA synthesizer.

-

Oligonucleotide Synthesis: Perform the automated synthesis of the oligonucleotide sequence using standard phosphoramidite chemistry.

-

Fluorophore Coupling: In the final synthesis cycle, couple the fluorophore phosphoramidite to the 5' end of the oligonucleotide.

-

Cleavage and Deprotection: Treat the CPG support with concentrated ammonium hydroxide to cleave the synthesized molecular beacon and remove protecting groups from the bases and phosphate backbone.

-

Purification by RP-HPLC:

-

Column: C18 reverse-phase column.

-

Mobile Phase A: 0.1 M TEAA in water.

-

Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.

-

Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is typically effective.

-

Detection: Monitor the elution profile at 260 nm (for the oligonucleotide) and the absorbance maximum of the fluorophore.

-

-

Fraction Collection and Desalting: Collect the fractions corresponding to the full-length, dual-labeled molecular beacon. Desalt the collected fractions using a suitable method (e.g., ethanol precipitation or a desalting column).

-

Quality Control: Verify the identity and purity of the molecular beacon using mass spectrometry and analytical HPLC.

Protocol 2: Real-Time PCR Using Dabcyl Molecular Beacons

This protocol provides a framework for setting up a real-time PCR assay using a FAM-labeled molecular beacon with a Dabcyl quencher.

References